N,N-dimethyl-2-phenylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-2-phenylpropan-1-amine” (NN-DMPPA) is a new designer stimulant . It has been prohibited in sport in-competition according to the List of Prohibited Substances and Methods published by the World Anti-Doping Agency (WADA) .

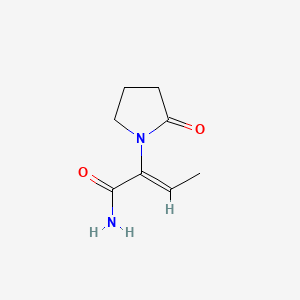

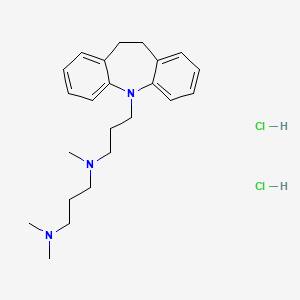

Molecular Structure Analysis

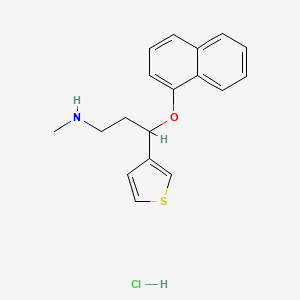

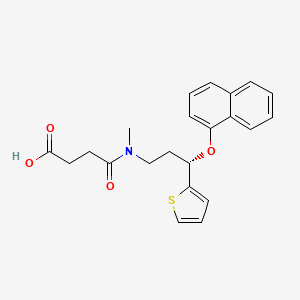

The molecular formula of NN-DMPPA is C11H17N . The exact structure would require more specific information or a detailed spectroscopic analysis which is not available in the current search results.Scientific Research Applications

Quantification in Urine for Anti-Doping Control : Wójtowicz et al. (2016) explored the quantification of N,N-dimethyl-2-phenylpropan-1-amine in urine, focusing on its application in anti-doping control. They developed a reliable gas chromatography-mass spectrometry method to study the excretion of this compound in urine samples following oral administration of a dietary supplement containing N,N-dimethyl-2-phenylpropan-1-amine (Wójtowicz et al., 2016).

Catalytic Amination of Biomass-based Alcohols : Pera‐Titus and Shi (2014) discussed the catalytic amination of biomass-based alcohols, where N,N-dimethyl-2-phenylpropan-1-amine is used in the production of low alkyl chain amines. These amines have extensive applications in agrochemicals, pharmaceuticals, and other industries (Pera‐Titus & Shi, 2014).

Generation and Rearrangements of Ylides from Tertiary Amines : Zotto et al. (2000) investigated the reaction of N,N-dimethyl-2-phenylpropan-1-amine with α-diazo ketones. This study provided insights into the generation and rearrangements of ylides, which are important for the synthesis of various organic compounds (Zotto et al., 2000).

Electrophilicity-Nucleophilicity Relations in Organic Chemistry : Dichiarante et al. (2008) used N,N-dimethyl-4-aminophenyl cation, a related compound, to study the reactivity of nucleophiles. This research provided valuable insights into the relative reactivity of different chemical species (Dichiarante et al., 2008).

N-Demethylation of Tertiary Amines : Abdel-Monem (1975) explored the N-demethylation of compounds like N,N-dimethyl-2-phenylpropan-1-amine. This study has implications for understanding the metabolism and biological activity of these compounds (Abdel-Monem, 1975).

GABAB Receptor Antagonists Research : Abbenante et al. (1994) synthesized analogs of N,N-dimethyl-2-phenylpropan-1-amine to study their potential as GABAB receptor antagonists. This research contributes to the understanding of neurotransmitter systems and potential therapeutic applications (Abbenante et al., 1994).

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-2-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNWQFWYAAPODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964341 |

Source

|

| Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7560-81-8 |

Source

|

| Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.